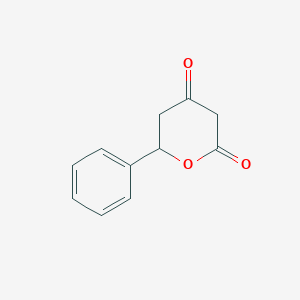
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a phenyl group attached to the sixth position of the dihydropyran ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted aldehydes with suitable dicarbonyl compounds in the presence of acid or base catalysts. The reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenyl-substituted pyranones, while reduction could produce dihydropyran derivatives.
Scientific Research Applications
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- involves its interaction with specific molecular targets. The phenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2,4(3H)-dione: Lacks the phenyl group, which can affect its reactivity and applications.
Dihydro-2H-pyran-2,4(3H)-dione: Similar structure but without the phenyl substitution.
Phenyl-substituted pyranones: Compounds with similar phenyl substitution but different core structures.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is unique due to the presence of both the pyran ring and the phenyl group, which can impart distinct chemical and biological properties
Properties
CAS No. |
92687-12-2 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
GMVMWEIIGKRJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















